Bis(3,3-dimethylbutyl)phosphinic acid
Overview
Description
Synthesis Analysis
The synthesis of Bis(3,3-dimethylbutyl)phosphinic acid involves the interaction of α-olefin vinylidene dimers (such as n-butyl, isobutyl, n-octyl, isopropyl, or cyclohexyl) with H₃PO₂ in an isopropanol medium at 90°C . Further details on the synthetic pathway and reaction conditions would require a more in-depth study of relevant literature.
Physical and Chemical Properties Analysis
Scientific Research Applications
Photoinitiators in Polymerization
Bis(3,3-dimethylbutyl)phosphinic acid has been studied for its unique photo-induced reactivity. For instance, the sodium salt of bis(mesitoyl)phosphinic acid, a related compound, demonstrates efficiency as an initiating agent for surfactant-free emulsion polymerization of styrene, leading to monodisperse, spherical nanoparticles (Müller et al., 2015).
Solar Cell Applications
In the field of solar energy, this compound has been employed in dye-sensitized solar cells (DSSC). A study demonstrated that its derivative, bis(2-ethylhexyl)phosphinic acid (BEPA), can facilitate high dye loading in DSSCs, contributing to improved power conversion efficiencies (Pogozhev et al., 2013).
Transition Metal Complexes
The compound has been explored in the synthesis and characterization of transition metal complexes. For instance, platinum(II) complexes involving bis(aminomethyl)phosphinic acid, a related compound, have been investigated for potential applications in various fields, including catalysis and materials science (Bogomilova et al., 2012).
Actinide and Lanthanide Separation
In nuclear chemistry, this compound and its derivatives are used for the selective separation of actinides and lanthanides. This is crucial for nuclear waste management and recycling processes (Peterman et al., 2009).
Coordination Behavior in Complexes
Studies also focus on the coordination behavior of bis(phosphinine) compounds in various metal complexes, which is fundamental for understanding their reactivity and potential applications in catalysis and material science (Cleaves & Mansell, 2019).
Synthesis and Characterization
Research includes the synthesis and characterization of various phosphinic acid derivatives. For example, bis(trifluoromethyl)phosphinous acid and its complexes have been synthesized and studied for their unique properties and potential applications (Hoge et al., 2006).
Properties
IUPAC Name |
bis(3,3-dimethylbutyl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O2P/c1-11(2,3)7-9-15(13,14)10-8-12(4,5)6/h7-10H2,1-6H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWAYNSSSMLHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCP(=O)(CCC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608200 | |
Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67206-80-8 | |
Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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